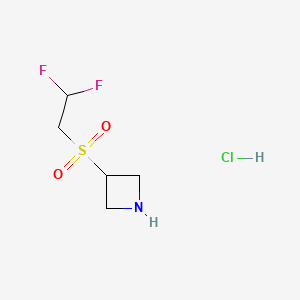
3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromophenyl group and a difluoromethyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazo compound under specific conditions.
Introduction of the bromophenyl group: This step may involve a substitution reaction where a bromophenyl group is introduced to the diazirine ring.
Addition of the difluoromethyl group: This can be done using difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Specific details would require consultation with industrial chemistry resources.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized products.
Reduction: Reduction reactions may involve the removal of halogen atoms or the reduction of the diazirine ring.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while substitution may result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target molecules upon exposure to light.
Chemical Probes: Employed as chemical probes to investigate biological pathways and molecular mechanisms.
Biology
Protein Interaction Studies: Helps in identifying binding sites and interaction partners of proteins.
Enzyme Inhibition: Used to study enzyme mechanisms and inhibition by covalently modifying active sites.
Medicine
Drug Development:
Diagnostic Tools: May be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the synthesis of complex molecules and intermediates.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-chlorophenyl)-3-(difluoromethyl)-3H-diazirine: Similar structure with a chlorophenyl group instead of a bromophenyl group.
3-(4-fluorophenyl)-3-(difluoromethyl)-3H-diazirine: Contains a fluorophenyl group instead of a bromophenyl group.
3-(4-methylphenyl)-3-(difluoromethyl)-3H-diazirine: Features a methylphenyl group in place of the bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine may confer unique reactivity and binding properties compared to similar compounds. This uniqueness can be leveraged in specific scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H5BrF2N2 |
|---|---|
Poids moléculaire |
247.04 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-3-(difluoromethyl)diazirine |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-3-1-5(2-4-6)8(7(10)11)12-13-8/h1-4,7H |
Clé InChI |
PSLXXUBALLGDKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2(N=N2)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


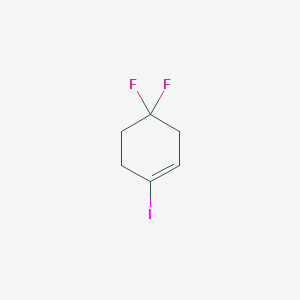
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)

![tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate](/img/structure/B13457188.png)
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)
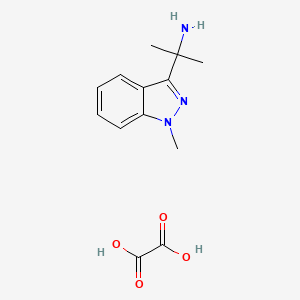

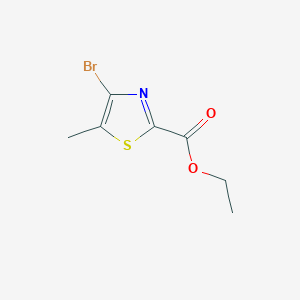
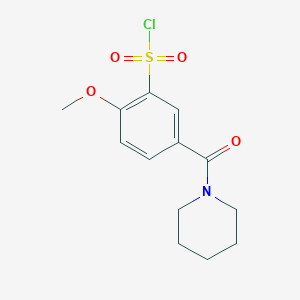
![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)
![1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13457233.png)
